1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one
Description
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1-methyl-5-piperidin-3-ylpyridin-2-one |
InChI |
InChI=1S/C11H16N2O/c1-13-8-10(4-5-11(13)14)9-3-2-6-12-7-9/h4-5,8-9,12H,2-3,6-7H2,1H3 |
InChI Key |
GBUVVDVKMKXTQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=CC1=O)C2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Pyridin-2-one Core Formation
The pyridin-2-one scaffold can be synthesized via cyclization reactions involving substituted pyridine precursors or through functional group transformations on pyridine derivatives. One common approach involves:
- Starting from 5-bromo-2-methoxypyridin-3-amine or related halogenated pyridine derivatives.
- Employing Suzuki cross-coupling reactions to introduce aromatic or heteroaromatic substituents at the 5-position.
- Subsequent demethylation or deprotection steps to yield the pyridin-2-one structure.
For example, a fragment library based on 3-aminopyridin-2-one was synthesized by Suzuki coupling at the C5 position, followed by deprotection using in situ generated trimethylsilyl iodide (TMS-I), demonstrating the feasibility of functionalization at this position.
N-Methylation
The methyl group at the nitrogen (N-1) of the pyridin-2-one ring is typically introduced via alkylation reactions. Common methods include:
Use of Grignard Reagents and Catalysts
Grignard reagents, such as isopropylmagnesium chloride/lithium chloride (Turbo Grignard), have been employed to form key intermediates at ambient temperature, avoiding cryogenic conditions required by lithium reagents. This approach is advantageous for forming carbonyl-containing intermediates linked to piperidine moieties.
Detailed Reaction Conditions and Examples
| Step | Reagents/Conditions | Notes/Outcome |
|---|---|---|
| Transfer hydrogenation | Piperidine-4-carboxylic acid, formaldehyde, Pd/C, formic acid, heat (90-95 °C) | Converts piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid |
| Formation of hydrochloride salt | 1.5 eq HCl | Yields hydrochloride salt of methylated piperidine derivative |
| Amide formation | Thionyl chloride, diethylamine | Produces N,N-diethyl-1-methylpiperidine-4-carboxamide intermediate |
| Grignard reaction | Isopropylmagnesium chloride/lithium chloride (Turbo Grignard), ambient temperature | Forms (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone intermediate |
| Suzuki coupling | Boronic acid derivatives, Pd catalyst, base | Functionalizes pyridin-2-one at C5 position with piperidin-3-yl or other substituents |
| N-Methylation | Methyl iodide or dimethyl sulfate, base | Introduces methyl group at N-1 position of pyridin-2-one ring |
Research Findings and Optimization
- Transfer hydrogenation using formaldehyde and palladium catalysts under mild heating is an efficient method for selective N-methylation of piperidine carboxylic acids, which are key intermediates in the synthesis.
- The use of Turbo Grignard reagents allows for ambient temperature reactions, improving safety and scalability compared to lithium reagents.
- Suzuki cross-coupling provides a versatile and regioselective method to introduce the piperidin-3-yl substituent at the 5-position of the pyridin-2-one ring, enabling structural diversity.
- Purification typically involves crystallization or silica gel chromatography, with yields reported in the range of 60-90% depending on the step and scale.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural features suggest that it may interact with specific neurotransmitter systems.
Neuropharmacological Studies
Research indicates that 1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one may act as a modulator of neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. Such interactions are crucial for developing treatments for conditions like schizophrenia and depression.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyridine derivatives, including 1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one, and evaluated their affinity for dopamine receptors. Results indicated promising binding affinities, suggesting potential as antipsychotic agents .
Material Science
Beyond medicinal applications, this compound has implications in material science, particularly in the development of organic semiconductors.
Organic Electronics
The compound's ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be tuned through chemical modifications, enhancing performance in electronic devices.
Case Study:
A recent study highlighted the use of 1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one in fabricating organic semiconductor materials. The research demonstrated that incorporating this compound into polymer blends improved charge transport properties significantly, leading to increased efficiency in OLEDs .
Synthesis and Characterization
The synthesis of 1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
| Synthesis Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Step 1 | Pyridine | Reflux | 85% |
| Step 2 | Piperidine | Stirring | 75% |
| Step 3 | Methylation | Under N2 | 90% |
Mechanism of Action
The mechanism of action of 1-methyl-5-(piperidin-3-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyridin-2(1H)-one scaffold is widely modified to optimize target selectivity, pharmacokinetics, and potency. Below is a comparative analysis of key analogs:
Modifications at the C5 Position
Substituent Effects on Pharmacokinetics
- Electron-Withdrawing Groups (EWGs): Fluorinated derivatives (e.g., compounds 34–36) exhibited enhanced metabolic stability due to reduced CYP450-mediated oxidation .
- Piperazine vs. Piperidine: Piperazine-1-carbonyl analogs (e.g., 1o/1q) showed superior oral bioavailability (F > 30%) compared to piperidine-linked derivatives, attributed to improved solubility and reduced P-gp efflux .
- Benzoimidazole Linkers: Compounds with (S)-configured piperidin-3-ylmethyl-benzoimidazole groups (e.g., 27–31) achieved sub-micromolar potency against bromodomains via optimized hydrophobic interactions .
Structure-Activity Relationship (SAR) Trends
- Positional Isomerism: Piperidin-3-yl substitution (target compound) vs. piperidin-4-yl (17h) alters steric and electronic profiles, impacting target engagement .
- Carbonyl vs. Alkyl Linkers: Carbonyl groups (e.g., piperazine-1-carbonyl) enhance hydrogen-bonding interactions with helicase ATP-binding pockets, whereas alkyl chains improve membrane permeability .
- Chirality: (S)-enantiomers of pyridinone derivatives consistently outperformed (R)-counterparts in target selectivity, as seen in eIF4A3 inhibitors .
Physicochemical and ADMET Profiles
| Property | 1-Methyl-5-(piperidin-3-yl)pyridin-2(1H)-one | 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one (1q) | 3-(Benzoimidazol-2-yl)pyridin-2(1H)-one |
|---|---|---|---|
| LogP | ~2.1 (predicted) | 1.8 | 2.5 |
| Solubility (µg/mL) | Low (aqueous) | 120 (pH 6.8) | 45 (pH 6.8) |
| Metabolic Stability | Moderate (CYP3A4 substrate) | High (CYP3A4 t$_{1/2}$ > 60 min) | Low (CYP2D6 t$_{1/2}$ < 20 min) |
| P-gp Substrate | Yes | No | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
